3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several different functional groups and heterocyclic rings, including an isoxazole ring, a thiadiazole ring, and a chlorophenyl group. These types of compounds are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in the body .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the isoxazole ring is a type of azole, which are known for their reactivity and use in medicinal chemistry .Scientific Research Applications
Synthesis and Characterization for Antimicrobial Applications
The compound 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide and its derivatives have been explored for their potential in antimicrobial applications. A study by Desai et al. (2007) synthesized a series of compounds showing significant antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, N., Shihora, P. N., & Moradia, D., 2007). Further, Başoğlu et al. (2013) investigated hybrid molecules containing cephalosporanic and penicillanic acid moieties with embedded 1,3,4-thiadiazole for antimicrobial, antilipase, and antiurease activities, identifying some compounds with promising activities (Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N., 2013).
Antimicrobial and Nematocidal Activity from Thiadiazole Derivatives
Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity, highlighting the therapeutic potential of thiadiazole derivatives (Sah, P., Bidawat, P., Seth, M., & Gharu, C. P., 2014). Additionally, Liu et al. (2022) designed novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, which exhibited good nematocidal activity against Bursaphelenchus xylophilus, suggesting these compounds as potential lead compounds for nematicide development (Liu, D., Wang, Z., Zhou, J., & Gan, X., 2022).
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S2/c1-12-6-5-7-14(10-12)24-17(29)11-32-22-27-26-21(33-22)25-20(30)18-13(2)31-28-19(18)15-8-3-4-9-16(15)23/h3-10H,11H2,1-2H3,(H,24,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAWSQSNEZLPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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